molecular formula C11H10FLiO3 B13590631 Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate

Cat. No.: B13590631
M. Wt: 216.2 g/mol
InChI Key: JECJTDBSTSTBPF-UHFFFAOYSA-M
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Description

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is a chemical compound with the molecular formula C11H10FLiO3 It is a lithium salt of a fluorinated benzoate derivative, characterized by the presence of a fluoro group and a methyloxetane ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester bond in the methyloxetane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while hydrolysis may produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and methyloxetane ring can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)2-fluoro-4-(2-methyloxetan-2-yl)benzoate
  • Lithium(1+)2-fluoro-3-(2-methyloxetan-2-yl)benzoate
  • Lithium(1+)2-fluoro-6-(2-methyloxetan-2-yl)benzoate

Uniqueness

Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate is unique due to the specific positioning of the fluoro group and the methyloxetane ring on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10FLiO3

Molecular Weight

216.2 g/mol

IUPAC Name

lithium;2-fluoro-5-(2-methyloxetan-2-yl)benzoate

InChI

InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-9(12)8(6-7)10(13)14;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

JECJTDBSTSTBPF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1(CCO1)C2=CC(=C(C=C2)F)C(=O)[O-]

Origin of Product

United States

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